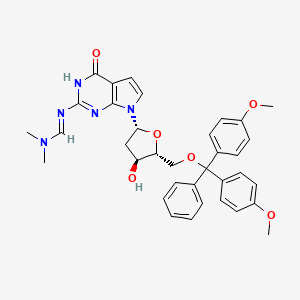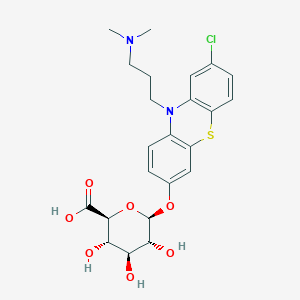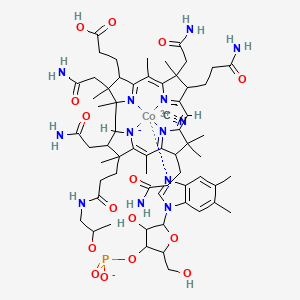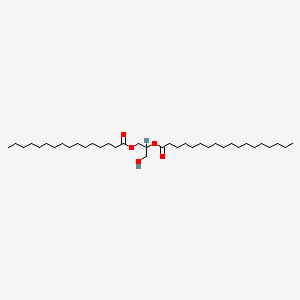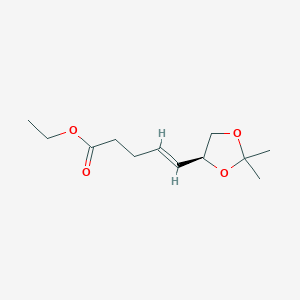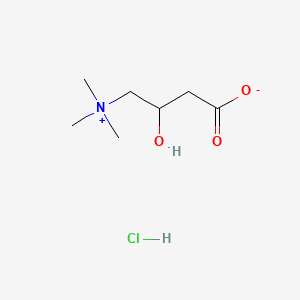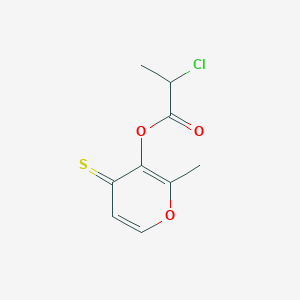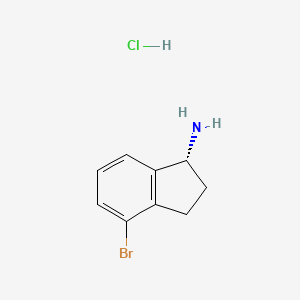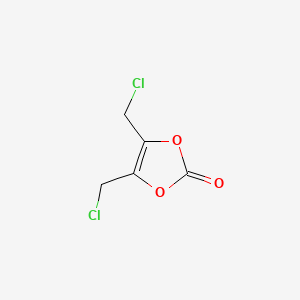![molecular formula C₁₁H₁₈N₂O₃ B1142623 tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 1564266-54-1](/img/structure/B1142623.png)
tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of L-carnitine from (R)-3-chloro-1,2-propanediol, a by-product of hydrolytic kinetic resolution, provides an efficient approach to producing bioactive compounds, including carnitine hydrochloride (Xu Li et al., 2011). Another method involves the selective hydrolytic kinetic resolution with chiral salen-CoIII complexes to yield (S)-(+)-epichlorohydrin, which is then converted to L-carnitine with an overall yield of about 70% (Henderson Da, 2006).
Molecular Structure Analysis
The crystal structure of DL-carnitine hydrochloride has been determined, revealing a monoclinic space group and highlighting the importance of the Cl− ion in forming infinite chains elongated along the c-axis. This arrangement facilitates the understanding of the molecular configuration and its biological activity correlation (K. Tomita et al., 1974).
Chemical Reactions and Properties
Carnitine hydrochloride undergoes ion-beam-induced intermolecular methyl transfer reactions, as evidenced in studies using secondary ion mass spectrometry. This reaction mechanism underscores the compound's reactivity and potential for forming methylated derivatives under specific conditions (O. W. Hand et al., 1988).
Physical Properties Analysis
Carnitine's role as an essential factor in fatty acid metabolism is underscored by its synthesis from lysine and methionine and its involvement in transporting fatty acids across the mitochondrial membrane for β-oxidation. Its physical properties, including solubility and transport mechanisms, are critical for its biological functions (M. Dąbrowska & M. Starek, 2014).
Chemical Properties Analysis
The synthesis and evaluation of carnitine analogs have provided insights into the compound's chemical properties and its role in metabolism. Although some analogs did not affect blood glucose or serum fatty acid levels in rats, their synthesis from tert-butyl 3,4-epoxybutyrate highlights the chemical versatility and potential for developing carnitine-derived compounds with specific biological activities (S. Boots & M. R. Boots, 1975).
Applications De Recherche Scientifique
Natural Compounds and Synthetic Applications
Research into tert-butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate and related compounds highlights their significance in various scientific applications. These substances, including neo fatty acids, neo alkanes, and their synthetic analogs, show potential in developing new chemical preparations. These applications range from antioxidants to agents with anticancer, antimicrobial, and antibacterial properties. The exploration of these compounds has extended into cosmetic, agronomic, and pharmaceutical industries, demonstrating the broad utility and potential of tert-butyl derivatives and related structures in scientific research and development (Dembitsky, 2006).
Environmental and Health Impacts
In addition to their applications in drug synthesis and material science, the environmental and health implications of tert-butyl derivatives have been studied extensively. Synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, are used in various industrial and commercial products to prevent oxidation. Recent studies have investigated the environmental occurrence, human exposure, and toxicity of SPAs, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), highlighting the need for future research to develop SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Fuel Additives and Environmental Remediation
Methyl Tert-butyl Ether (MTBE) is a prominent example of a fuel additive with tert-butyl groups that improves fuel performance and reduces emissions of hazardous components. The study and development of membrane methods, such as pervaporation, for the separation of MTBE from its production mixtures have been a focus of research, aiming at more efficient and environmentally friendly production processes (Pulyalina et al., 2020). Moreover, the biodegradation and fate of MTBE in soil and groundwater have been reviewed, indicating the potential for bioaugmentation and biostimulation techniques in remediating MTBE-contaminated sites (Thornton et al., 2020).
Biocatalysis and Chemical Synthesis
The study of catalytic non-enzymatic kinetic resolution methods, including those involving tert-butyl groups, has provided valuable insights into the synthesis of enantiopure compounds. These methods have shown high enantioselectivity and yield, demonstrating the importance of tert-butyl derivatives in asymmetric organic synthesis and their potential in industrial applications (Pellissier, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-6(7)5-8(13)9(12)14/h6-8H,4-5H2,1-3H3,(H2,12,14)/t6-,7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAGXRRGXCNITB-BWZBUEFSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC2CC1C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]2C[C@@H]1C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

